Cloricromene, also known as Cloricromen, is a synthetic coumarin derivative. [] Coumarins are a class of naturally occurring compounds with a wide range of pharmacological activities. Cloricromene itself is not a naturally occurring compound but is synthesized from coumarin. Research on Cloricromene focuses on its anti-inflammatory and antithrombotic properties, particularly its effects on various cellular and physiological processes related to inflammation, blood clotting, and ischemia. This analysis will delve into the scientific research surrounding Cloricromene, excluding any information related to drug use, dosage, or side effects.
Cloricromen belongs to a broader class of compounds known as coumarins, which are derivatives of benzo-α-pyrone. Its chemical formula is with a molar mass of approximately 395.88 g/mol. The compound is recognized in various chemical databases, including PubChem and ChemSpider, and is assigned the CAS number 68206-94-0. Its classification as an antiplatelet agent makes it significant in pharmacology, particularly in managing conditions such as thrombosis and other cardiovascular disorders .
The synthesis of Cloricromen involves several intricate steps:
These steps highlight the complexity involved in synthesizing this compound, emphasizing the importance of precise conditions and reagents.
The molecular structure of Cloricromen can be described by its unique arrangement of atoms:
The presence of multiple functional groups contributes to its biological activity, particularly in inhibiting platelet aggregation .
Cloricromen participates in several significant chemical reactions:
Common reagents used in these reactions include sulfuric acid and potassium chlorate, which are essential for both synthesis and subsequent modifications .
Cloricromen acts primarily as a platelet aggregation inhibitor through several mechanisms:
Cloricromen exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and storage requirements in both laboratory and clinical environments .
Cloricromen has several important applications in medicine:
The versatility of Cloricromen underscores its significance in both therapeutic contexts and scientific research .
Cloricromen (ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) is a synthetic coumarin derivative first developed in the 1980s. Its discovery emerged from systematic efforts to modify the carbocromen scaffold—a known coronary vasodilator—by introducing a chlorine substituent at the C8 position of the chromen ring. This strategic halogenation aimed to enhance biological activity and metabolic stability [3]. The foundational synthesis, patented in 1984 (U.S. Patent 4,452,811), involves a multistep process:
Early pharmacological studies in the 1990s revealed cloricromen’s dual activity as a platelet aggregation inhibitor and vasodilator, distinguishing it from non-halogenated analogs like carbocromen [3] [9]. Academic interest surged when in vitro and in vivo models demonstrated its ability to improve blood flow in ischemic conditions without significantly altering coagulation parameters—a finding pivotal for its classification as an antithrombotic agent [3]. By the 2000s, research expanded to molecular mechanisms, cementing its role in PDE inhibition and endothelial modulation.
Table 1: Key Milestones in Cloricromen Research
Year | Milestone | Significance |
---|---|---|
1984 | Synthesis patented (U.S. 4,452,811) | First chemical description and production method |
1994 | Clinical study on ischemic cerebrovascular disease | Confirmed absence of coagulation parameter alterations |
2000s | Mechanistic studies on PDE inhibition | Elucidated cAMP-mediated antiplatelet effects |
2020s | Exploration in hematological cardiovascular complications | Potential role in thrombosis prevention |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7